3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a triazolone ring, which contribute to its distinctive chemical behavior.
Scientific Research Applications
3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 2-amino-4-fluoroaniline with appropriate reagents to form the triazolone ring. One common method involves the cyclization of 2-amino-4-fluoroaniline with formic acid and hydrazine hydrate under reflux conditions . The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved could include inhibition of histone deacetylases, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: Another compound with a similar amino and fluorine substitution pattern.
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: A compound designed to work as a selective degrader of histone deacetylase-3.
Uniqueness
3-(2-amino-4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its triazolone ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this ring structure and therefore exhibit different chemical behaviors and applications.
Properties
IUPAC Name |
3-(2-amino-4-fluorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,10H2,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYMOGDXSIYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C2=NNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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